4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-nitrophenyl)ethyl]carbamoyl}-1h-indol-1-yl)methyl]biphenyl-2-carboxylic acid, also known as SR1664, is a synthetically derived compound extensively studied for its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [, ]. This receptor plays a crucial role in various biological processes, including glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses [, , ]. Unlike traditional PPARγ agonists like thiazolidinediones (TZDs), SR1664 functions as a non-agonist, exhibiting a distinct mechanism of action that leads to anti-diabetic effects without the adverse effects associated with full agonists [, , ].
Although specific details about the original synthesis of SR1664 are limited in the provided papers, a detailed synthesis analysis of its analog, UHC1, is described []. The synthesis likely involves multiple steps, starting with modifications to SR1664's structure to enhance its solubility. A docking simulation suggested that UHC1 binds to the ligand-binding site of PPARγ with a higher affinity compared to SR1664 []. The synthesis of such analogs highlights the possibility of further structural modifications to improve the compound's pharmacological properties.
SR1664's molecular structure consists of an N-biphenylmethylindole scaffold []. Through structure-activity relationship studies, specific modifications to this scaffold were found to significantly influence its binding affinity and antagonistic activity towards PPARγ []. Notably, the presence of a carboxylic acid group appears crucial for its interaction with the receptor [, ].
Further insights into SR1664's binding mode were revealed through X-ray crystallography studies []. These studies confirmed that SR1664 occupies an alternate binding site within the PPARγ ligand binding domain, distinct from the binding site of full agonists []. This unique binding mode is crucial for its non-agonistic behavior and subsequent downstream effects.
By preventing this phosphorylation, SR1664 promotes insulin sensitivity and ameliorates inflammatory responses, ultimately contributing to its anti-diabetic effects [, , ]. Furthermore, research suggests that SR1664's interaction with the Ω loop of PPARγ might contribute to its ability to inhibit CDK5-mediated phosphorylation [].
a. Anti-diabetic Agent: SR1664 has demonstrated significant potential as a novel anti-diabetic agent [, , , ]. Its ability to improve insulin sensitivity without causing weight gain or fluid retention, common side effects of TZD drugs, makes it a promising candidate for further development [, , , , ].
b. Hepatic Fibrosis Treatment: Studies have shown SR1664's efficacy in reducing hepatic fibrosis in mice models [, ]. It achieves this by reducing the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, and subsequently decreasing collagen deposition [, ].
c. Tool for Studying PPARγ Signaling: The unique pharmacological profile of SR1664 makes it a valuable tool for dissecting the complexities of PPARγ signaling pathways [, ]. By comparing its effects to those of full and partial agonists, researchers can gain deeper insights into the specific roles of different PPARγ-mediated mechanisms.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: